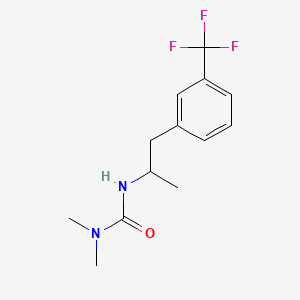
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxirane ring, a morpholine moiety, and a phenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxirane ring: This can be achieved through the reaction of an appropriate epoxide precursor with a base.
Introduction of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under controlled conditions.
Attachment of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
(2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3S)-3-(((S)-1-Morpholino-1-oxo-3-phenylpropan-2-yl)carbamoyl)oxirane-2-carboxylic Acid can be compared with other compounds that have similar structural features, such as:
- Epoxides with different substituents.
- Morpholine derivatives with varying functional groups.
- Phenyl-containing compounds with different linkages.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H20N2O6 |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
(2S,3S)-3-[[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H20N2O6/c20-15(13-14(25-13)17(22)23)18-12(10-11-4-2-1-3-5-11)16(21)19-6-8-24-9-7-19/h1-5,12-14H,6-10H2,(H,18,20)(H,22,23)/t12-,13-,14-/m0/s1 |
InChI-Schlüssel |
GMVUXHDAECRJPN-IHRRRGAJSA-N |
Isomerische SMILES |
C1COCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)O |
Kanonische SMILES |
C1COCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


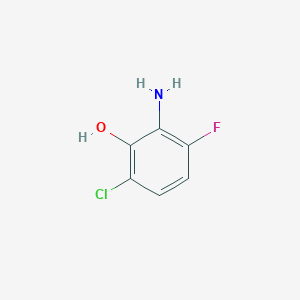
![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)
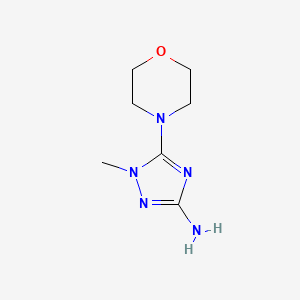
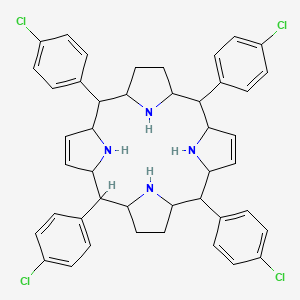


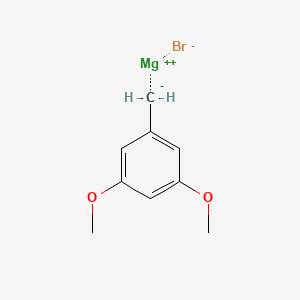


![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
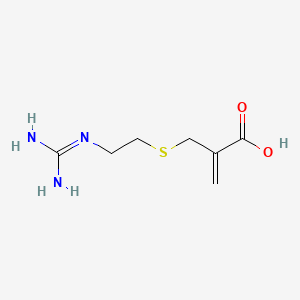
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
